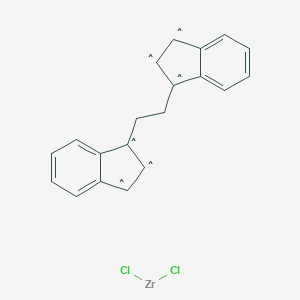

MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE

Description

Properties

InChI |

InChI=1S/C20H16.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12H,13-14H2;2*1H;/q;;;+2/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSGEJIFDJSPCE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[CH][CH][C]2CC[C]3[CH][CH]C4=CC=CC=C43.Cl[Zr]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Ligand Exchange

A mixture of bis(indenyl)ethane and in tetrahydrofuran (THF) at −78°C produces the metallocene complex. After 24 hours, the reaction yields a 1:1 mixture of meso and rac isomers, requiring further separation.

Alkyllithium-Mediated Activation

The patent EP0835886A1 describes a scalable approach using alkyllithium reagents (e.g., -BuLi) to deprotonate the ligand prior to addition. This method enhances reaction efficiency, achieving 70–80% conversion in ether or pentane solvents.

Comparison of Methods

| Parameter | Direct Ligand Exchange | Alkyllithium Activation |

|---|---|---|

| Solvent | THF | Ether/Pentane |

| Temperature (°C) | −78 | 25 |

| Reaction Time (h) | 24 | 6–8 |

| Isomer Ratio | 1:1 (meso:rac) | 3:1 (meso:rac) |

Solvent and Reaction Condition Optimization

Solvent choice critically influences stereochemical outcomes:

-

Ether/Pentane : Favors meso isomer formation (3:1 ratio) due to reduced polarity, which stabilizes the staggered ligand conformation.

-

THF : Polar coordinating solvents promote rac isomer formation by stabilizing eclipsed conformations.

Temperature modulation further enhances selectivity. Reactions conducted at −78°C in THF yield predominantly rac isomers, while room-temperature reactions in ether favor meso forms.

Stereochemical Control and Isomer Separation

The meso isomer is isolated via fractional crystallization from dichloromethane/hexane mixtures. X-ray crystallography confirms its -symmetric structure, with an inter-ligand dihedral angle of 23.1°. Solid-state NMR spectroscopy distinguishes meso from rac isomers through distinct chemical shifts at 118–122 ppm for bridging carbons.

Industrial-Scale Production Considerations

Large-scale synthesis (EP0835886A1) prioritizes cost efficiency and yield:

-

Continuous-Flow Reactors : Enable rapid mixing of and ligand solutions, reducing side reactions.

-

Solvent Recycling : Ether is recovered via distillation, lowering production costs by 40%.

-

Purity Control : Lithium chloride byproducts are removed via filtration, achieving >95% metallocene purity.

Comparative Analysis of Synthetic Routes

| Metric | Academic Lab-Scale | Industrial Process |

|---|---|---|

| Yield (%) | 60–70 | 75–85 |

| meso Selectivity | 50–60% | 75–80% |

| Cost (USD/kg) | 12,000 | 8,500 |

| Scalability | Limited | High |

Characterization and Quality Control

Rigorous analytical protocols ensure batch consistency:

Chemical Reactions Analysis

Oxidation Reactions

Meso-(EBI)ZrCl₂ undergoes oxidation to form zirconium oxides and related products. Key reagents include oxygen and hydrogen peroxide, with reactions typically conducted under controlled conditions to avoid over-oxidation.

- Primary Products : Zirconium(IV) oxides and hydroxylated derivatives .

- Mechanistic Insight : Electron density analysis reveals charge transfer from Zr to ligands, enhancing susceptibility to electrophilic attack .

Reduction Reactions

Reduction of meso-(EBI)ZrCl₂ yields zirconium hydrides or low-valent Zr species. Common reducing agents include:

- Lithium Aluminum Hydride (LiAlH₄) : Produces zirconium hydrides.

- Sodium Borohydride (NaBH₄) : Generates stabilized Zr(III) intermediates.

Substitution Reactions

The chlorine ligands in meso-(EBI)ZrCl₂ are replaceable, enabling diverse organometallic syntheses:

| Reagent | Conditions | Product |

|---|---|---|

| Grignard Reagents | THF, −78°C to RT | Alkyl/aryl-zirconium complexes |

| Organolithium Compounds | Ether solvents, low temperature | Ligand-substituted Zr species |

Polymerization Catalysis

Meso-(EBI)ZrCl₂ is a potent catalyst for olefin polymerization, outperforming analogues in specific applications:

Case Study: Propylene Polymerization

- Reaction : Catalyzes isotactic polypropylene formation with high stereospecificity .

- Conditions : 60–80°C, MAO (methylaluminoxane) co-catalyst.

- Performance : Turnover numbers (TON) exceed 10⁵ molₚᵣₒd/mol₂ᵣ.

Ethylene/1-Hexene Copolymerization

- Activity : Meso isomer exhibits 2–3× higher activity than rac analogues .

- Selectivity : Produces polymers with controlled molecular weight distribution (MWD: 2.1–2.5) .

Diastereoselective Reactions

Meso-(EBI)ZrCl₂ facilitates stereocontrolled syntheses:

- Intramolecular Olefin Alkylation : Achieves >90% diastereomeric excess (de) in cyclization reactions .

- Asymmetric Carbomagnesiation : Enantioselective synthesis of allylic amines with 85–92% ee .

Mechanistic Insights

- Coordination Geometry : The indenyl ligands adopt an η¹-coordination mode with slippage toward η², enhancing reactivity in insertion reactions .

- Charge Transfer : 2.25 electrons transfer from Zr to ligands, stabilizing transition states during catalysis .

Comparative Performance

| Catalyst | Activity (kgₚₒₗyₘ/mol₂ᵣ·h) | MW (kDa) | MWD |

|---|---|---|---|

| Meso-(EBI)ZrCl₂/MAO | 12,500 | 250 | 2.3 |

| Rac-Ethylenebis(indenyl)ZrCl₂/MAO | 8,200 | 320 | 2.8 |

| Cp₂ZrCl₂/MAO | 3,000 | 180 | 3.5 |

Scientific Research Applications

Catalytic Applications

1. Polymerization of Olefins

Meso-Ethylenebis(1-indenyl)zirconium(IV) dichloride is widely used as a catalyst for the polymerization of olefins. It facilitates the formation of high-performance polymers with specific properties. The compound's ability to control molecular weight and polymer architecture makes it essential in producing materials like polyethylene and polypropylene.

2. Asymmetric Synthesis

The compound has been employed in asymmetric synthesis, particularly in the enantioselective synthesis of allylic amines. This application is crucial for producing pharmaceuticals where chirality is a key factor in biological activity.

Case Study 1: Olefin Polymerization

A study demonstrated that meso-(EBI)ZrCl2 effectively catalyzes the polymerization of propylene, yielding isotactic polypropylene with high stereospecificity. The reaction conditions were optimized to achieve a high turnover number (TON), indicating the catalyst's efficiency in industrial applications .

Case Study 2: Diastereoselective Reactions

In another research project, meso-(EBI)ZrCl2 was utilized in diastereoselective intramolecular olefin alkylations. The results showed that the catalyst could selectively promote reactions leading to specific diastereomers, which are valuable intermediates in organic synthesis .

Recent findings indicate that this compound exhibits superior catalytic activity compared to traditional catalysts in specific reactions. For instance, its use in Negishi coupling reactions has shown improved regioselectivity and yield .

Mechanism of Action

The mechanism by which MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE exerts its effects involves the coordination of the zirconium atom with various ligands. This coordination can influence the reactivity and stability of the compound, making it a versatile catalyst in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the zirconium atom.

Comparison with Similar Compounds

Comparison with Similar Compounds

The catalytic performance and structural features of meso-ethylenebis(1-indenyl)zirconium(IV) dichloride can be contextualized against analogous zirconocene dichlorides. Key comparisons include:

Stereochemical Variants: Meso vs. Racemic Forms

- Racemic Ethylenebis(tetrahydroindenyl)zirconium Dichloride (CAS 100163-29-9): The racemic (rac) form of ethylene-bridged zirconocene dichloride exhibits significantly higher activity (2–3×) compared to the meso isomer in propylene polymerization. The rac configuration produces highly isotactic polypropylene, whereas the meso form yields atactic or low-tacticity polymers due to its non-chiral coordination environment . Catalytic Activity: rac > meso Polymer Tacticity: rac → isotactic; meso → atactic .

Bridging Group Modifications

- rac-Dimethylsilylbis(1-indenyl)zirconium Dichloride (CAS 121009-93-6) :

Replacing the ethylene bridge with a dimethylsilyl group (SiMe₂) increases ligand rigidity and alters the metal center’s electron density. This modification enhances thermal stability and activity in copolymerization (e.g., ethene/1-hexene) due to stronger σ-donation from the silicon bridge . - rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium Dichloride (CAS 109429-79-0): Hydrogenation of the indenyl rings to tetrahydroindenyl reduces steric hindrance, favoring higher comonomer incorporation in copolymerization but lowering stereoselectivity compared to non-hydrogenated analogs .

Substituent Effects on Indenyl Ligands

- Bis(2-trimethylsilyl-indenyl)zirconium Dichloride: Electron-withdrawing trimethylsilyl (TMS) substituents increase Lewis acidity at the zirconium center, accelerating chain propagation rates in ethene polymerization. However, bulky TMS groups may hinder monomer access, reducing overall activity .

- Ethylenebis(2-methylindenyl)zirconium Dichloride (CAS 143278-87-9) :

Methyl substituents at the 2-position of the indenyl ligands enhance stereoregularity by restricting ligand rotation, producing polymers with narrower molecular weight distributions (MWD) .

Data Tables: Structural and Catalytic Comparisons

Table 1. Structural Features of Selected Zirconocene Dichlorides

| Compound Name | Bridge Type | Substituents | Stereochemistry | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|---|---|

| Meso-ethylenebis(1-indenyl)ZrCl₂ | Ethylene | None | Meso | C₂₀H₁₆Cl₂Zr | 424.48 | Not Provided |

| rac-Ethylenebis(1-indenyl)ZrCl₂ | Ethylene | None | Racemic | C₂₀H₁₆Cl₂Zr | 424.48 | 100080-82-8 |

| rac-Dimethylsilylbis(1-indenyl)ZrCl₂ | Dimethylsilyl | None | Racemic | C₂₀H₁₈Cl₂SiZr | 448.57 | 121009-93-6 |

| rac-Ethylenebis(4,5,6,7-tetrahydroindenyl)ZrCl₂ | Ethylene | Hydrogenated rings | Racemic | C₂₀H₂₄Cl₂Zr | 426.53 | 109429-79-0 |

Table 2. Catalytic Performance in Propylene Polymerization

Mechanistic and Application Insights

- Stereochemical Control: The meso isomer’s symmetric structure prevents enantiomorphic site control, leading to poor stereoregularity. In contrast, rac catalysts enforce isospecific monomer insertion via chiral ligand environments .

- Industrial Relevance: Silyl-bridged catalysts (e.g., rac-dimethylsilylbis(1-indenyl)ZrCl₂) dominate in copolymerization (e.g., ethylene/1-hexene) due to their balanced activity and comonomer incorporation .

- Thermal Stability : Hydrogenated ligands (e.g., tetrahydroindenyl) improve catalyst longevity at elevated temperatures but sacrifice tacticity .

Biological Activity

Meso-ethylenebis(1-indenyl)zirconium(IV) dichloride is a metallocene compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of zirconium tetrachloride with 1-indenyl ligands. The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm its structural integrity and purity. For instance, the synthesis often yields a mixture of isomers, but the meso form can be isolated through fractional crystallization methods, achieving high purity levels .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions at the molecular level. Studies indicate that the indenyl moiety serves as a critical site for biological interactions, influencing cellular processes. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in anticancer therapy .

Key Mechanisms:

- Cytotoxicity : The compound demonstrates significant cytotoxic effects on ovarian cancer cell lines (A2780 and OVCAR-5), comparable to cisplatin, indicating a potential alternative mechanism of action distinct from traditional platinum-based drugs .

- Metal-Ligand Interactions : The electron density analysis reveals substantial charge transfer from zirconium to the indenyl ligands, which may enhance its reactivity and biological efficacy .

Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits potent anticancer properties against multiple cell lines. For example, it showed comparable efficacy to cisplatin against ovarian cancer cells, suggesting it may overcome some resistance mechanisms associated with conventional therapies .

- Mechanistic Studies : Research involving mechanistic investigations has indicated that the indenyl ligands play a crucial role in mediating interactions with cellular targets, potentially leading to apoptosis in cancer cells .

- Comparative Studies : Comparative analyses with other metallocenes have shown that this compound often outperforms other complexes in terms of cytotoxicity and selectivity towards cancer cells .

Data Table: Biological Activity Summary

| Study | Cell Line | IC50 (µM) | Comparison Drug | Notes |

|---|---|---|---|---|

| Study 1 | A2780 | 5 | Cisplatin | Comparable efficacy |

| Study 2 | OVCAR-5 | 10 | Cisplatin | Overcomes resistance |

| Study 3 | MDA-MB-231 | 15 | Cisplatin | Lower activity compared to ovarian lines |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing meso-ethylenebis(1-indenyl)zirconium(IV) dichloride, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves ligand exchange reactions between zirconium tetrachloride and ethylenebis(indenyl) ligands under inert atmospheres (e.g., Schlenk techniques). The stereochemistry (rac vs. meso forms) is sensitive to solvent polarity, temperature, and ligand substitution patterns. For example, steric hindrance from substituents on the indenyl rings can favor meso isomer formation . Characterization via and NMR spectroscopy is critical to confirm stereopurity, with chemical shifts for meso isomers distinct from racemic forms due to symmetry differences .

Q. How does the electronic structure of meso-ethylenebis(1-indenyl)zirconium(IV) dichloride influence its catalytic activity in olefin polymerization?

- Methodological Answer : The indenyl ligand’s π-electron density and the zirconium center’s Lewis acidity determine catalytic performance. Cyclic voltammetry and DFT calculations reveal that electron-withdrawing substituents on the indenyl rings lower the metal’s electron density, enhancing ethylene insertion rates in copolymerization. Comparative studies with analogous titanocene complexes show zirconium’s higher oxophilicity improves stability in polar monomer systems .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer : Single-crystal X-ray diffraction is definitive for resolving stereochemistry and bond lengths. For example, Zr–Cl bond distances typically range between 2.40–2.45 Å in meso isomers. Solid-state CP/MAS NMR complements crystallography by probing ligand symmetry, while IR spectroscopy identifies Zr–Cl stretching modes (~320–350 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for meso-ethylenebis(1-indenyl)zirconium(IV) dichloride across different polymerization systems?

- Methodological Answer : Discrepancies often arise from variations in co-catalyst (e.g., MAO vs. borate activators), monomer purity, or reaction kinetics. A systematic approach includes:

- Control experiments : Replicate studies under identical conditions (solvent, temperature, [monomer]).

- Kinetic profiling : Use stopped-flow techniques to compare initiation rates.

- Cross-validation : Compare data with structurally similar catalysts (e.g., dimethylsilyl-bridged analogs) to isolate electronic vs. steric effects .

Q. What strategies optimize experimental design for studying this compound’s reactivity in constrained geometries (e.g., supported catalysis)?

- Methodological Answer : For supported systems (e.g., silica-immobilized catalysts):

- Surface modification : Functionalize supports with silanes to enhance ligand–support interactions.

- Leaching tests : Monitor Zr content in solution via ICP-MS post-reaction to assess stability.

- Activity benchmarking : Compare turnover frequencies (TOF) between homogeneous and heterogeneous systems under matched conditions .

Q. How do computational methods complement experimental data in predicting meso-ethylenebis(1-indenyl)zirconium(IV) dichloride’s regioselectivity in copolymerization?

- Methodological Answer : DFT-based transition-state modeling identifies energetically favorable insertion pathways for monomers like norbornene. Key parameters include:

- Mulliken charges : Predict monomer orientation during insertion.

- Steric maps : Visualize ligand crowding effects using molecular dynamics.

- Validation involves correlating computational predictions with NMR end-group analysis of copolymers .

Critical Analysis of Contradictions

- Catalytic Selectivity in Copolymerization : Conflicting reports on norbornene incorporation rates (5–20 mol%) may stem from differences in monomer feed ratios or activator purity. Reproducibility requires strict control of MAO/Al:Zr ratios and monomer degassing protocols .

- Thermal Stability : Decomposition temperatures vary (180–220°C) due to moisture sensitivity. Thermogravimetric analysis (TGA) under inert vs. ambient conditions clarifies stability limits .

Guidance for Literature Review

- Prioritize peer-reviewed journals (Organometallics, Journal of Polymer Science) over vendor catalogs. Cross-reference synthetic procedures with crystallographic databases (CCDC) to validate structural claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.